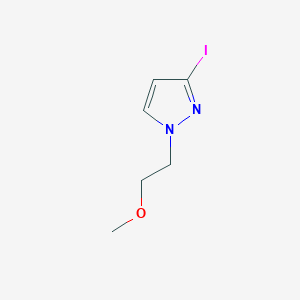

![molecular formula C13H10ClNO4S B2459121 4-[(4-chlorophenyl)sulfamoyl]benzoic Acid CAS No. 199181-50-5](/img/structure/B2459121.png)

4-[(4-chlorophenyl)sulfamoyl]benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

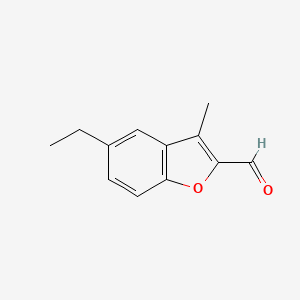

4-[(4-chlorophenyl)sulfamoyl]benzoic Acid, also known as 4-(4-chlorobenzenesulfonyl)benzoic acid or CBSB, is a known aromatic sulfonamide compound. It has a CAS Number of 199181-50-5 and a molecular weight of 311.75 . The IUPAC name for this compound is 4-[(4-chloroanilino)sulfonyl]benzoic acid .

Molecular Structure Analysis

The InChI code for 4-[(4-chlorophenyl)sulfamoyl]benzoic Acid is 1S/C13H10ClNO4S/c14-10-3-5-11(6-4-10)15-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,15H,(H,16,17) . This indicates that the molecule consists of a benzoic acid group (C6H5COOH) and a 4-chlorophenylsulfamoyl group (C6H4ClSO2NH2) attached to each other.Physical And Chemical Properties Analysis

4-[(4-chlorophenyl)sulfamoyl]benzoic Acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved information.Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid and similar sulfonamides have been studied for their inhibition of carbonic anhydrase (CA), a metalloenzyme. These compounds, particularly benzamide-4-sulfonamides, show inhibitory activity against human isoforms of carbonic anhydrase, such as hCA II, VII, and IX, in low nanomolar or subnanomolar ranges. This highlights their potential as effective carbonic anhydrase inhibitors, a pathway relevant in various physiological processes (Abdoli et al., 2018).

Glaucoma Treatment

Some derivatives of 4-chloro-3-sulfamoyl benzoic acid have shown promise as topically acting anti-glaucoma agents. In studies involving rabbits, these derivatives demonstrated good in vivo activity and a prolonged duration of action, compared to clinically used drugs like dorzolamide and brinzolamide. This suggests their potential as new therapeutic agents for glaucoma treatment (Mincione et al., 2001).

Synthesis and Reactivity

The reactivity of 4-chlorophenyl derivatives, including those related to 4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid, has been studied for potential applications in organic synthesis. For instance, investigations into the reactivity towards sulfur- and oxygen-containing nucleophiles under various conditions have provided insights into potential synthetic pathways and applications in chemical production (Pouzet et al., 1998).

Crystal Structure and Solubility

Studies on the crystal structure and solubility of sulfonamides, including derivatives of 4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid, have contributed to the understanding of molecular interactions in crystals and solutions. This knowledge is crucial in pharmaceutical development, impacting drug formulation and stability (Perlovich et al., 2008).

Antimicrobial Studies

Several studies have explored the antimicrobial potential of derivatives of 4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid. For example, sulfanilamide derivatives, including those with a 4-[(4-Chlorophenyl)Sulfamoyl] moiety, have been synthesized and tested for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents (Lahtinen et al., 2014).

Electrochemical Synthesis

Electrochemical methods have been explored for the synthesis of derivatives of 4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid. These methods provide safer and more environmentally friendly alternatives to conventional chemical synthesis, avoiding the use of corrosive reagents and reducing safety concerns (Michman & Weiss, 1990).

Wirkmechanismus

The mechanism of action for 4-[(4-chlorophenyl)sulfamoyl]benzoic Acid is not specified in the retrieved information. Sulfonamides are generally known to inhibit bacterial growth by interfering with the synthesis of folic acid, but it’s unclear if this specific compound has the same mechanism of action .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, medical advice should be sought .

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-10-3-5-11(6-4-10)15-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJFUMVQXOEQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-phenylsulfamoyl)-benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

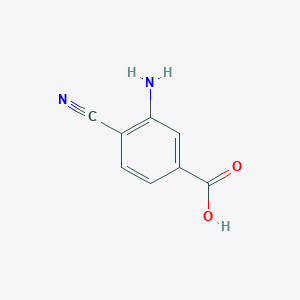

![ethyl 2-(2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459040.png)

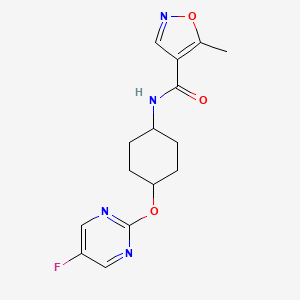

![1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2459046.png)

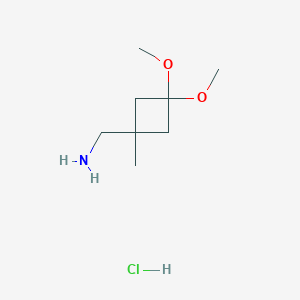

![4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2459048.png)

![[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B2459055.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2459058.png)

![4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2459060.png)